molecular formula C22H20Cl2N2O2 B11126971 [4-(4-chlorophenyl)-4-hydroxypiperidino][4-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidino][4-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No.: B11126971
M. Wt: 415.3 g/mol
InChI Key: XIOUPCGCHPHFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound’s systematic name is 4-(4-chlorophenyl)-4-hydroxypiperidino][4-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone .
  • It consists of a piperidine ring with a hydroxyl group and a phenyl ring attached to it. Additionally, there’s a pyrrole ring connected to the phenyl ring.
  • The compound’s molecular formula is C₁₇H₁₆ClN₂O .
  • It is a synthetic organic compound with potential biological activities.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors.
    • Industrial production methods may vary, but they would likely involve large-scale synthesis using established chemical processes.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction. For example:

        Oxidation: Could involve reagents like potassium permanganate or chromic acid.

        Reduction: Could use reducing agents like lithium aluminum hydride (LiAlH₄).

        Substitution: May occur via nucleophilic aromatic substitution (SNAr) reactions.

    • Major products would depend on the specific reaction pathway.
  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel reactions or functional groups.

      Biology: It could be investigated for potential biological activities, such as enzyme inhibition or receptor binding.

      Medicine: Research might focus on its pharmacological properties, toxicity, or therapeutic potential.

      Industry: It could serve as an intermediate in the synthesis of other compounds.

  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is not readily available.
    • Further research would be needed to understand how it interacts with biological targets.
  • Comparison with Similar Compounds

    • Similar compounds include other piperidine derivatives, pyrrole-containing molecules, and phenyl-substituted compounds.
    • Uniqueness: Its combination of piperidine, pyrrole, and phenyl rings sets it apart.

    Properties

    Molecular Formula

    C22H20Cl2N2O2

    Molecular Weight

    415.3 g/mol

    IUPAC Name

    [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(4-chloro-2-pyrrol-1-ylphenyl)methanone

    InChI

    InChI=1S/C22H20Cl2N2O2/c23-17-5-3-16(4-6-17)22(28)9-13-26(14-10-22)21(27)19-8-7-18(24)15-20(19)25-11-1-2-12-25/h1-8,11-12,15,28H,9-10,13-14H2

    InChI Key

    XIOUPCGCHPHFLI-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=C(C=C(C=C3)Cl)N4C=CC=C4

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.